molecular formula C10H19NO B1330117 4-(Tert-butyl)cyclohexanone oxime CAS No. 4701-98-8

4-(Tert-butyl)cyclohexanone oxime

Cat. No.: B1330117
CAS No.: 4701-98-8
M. Wt: 169.26 g/mol
InChI Key: XIOIFAFSEIOPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-(Tert-butyl)cyclohexanone oxime is an organic compound that belongs to the class of oximes . Oximes are functional groups consisting of a nitrogen atom bonded to a carbon atom via a double bond and an oxygen atom. The primary targets of this compound are aldehydes or ketones, where it forms an oxime .

Mode of Action

The compound interacts with its targets through a process similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . This is known as the Beckmann rearrangement .

Biochemical Pathways

The Beckmann rearrangement is a key biochemical pathway affected by this compound . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .

Pharmacokinetics

Its physical properties such as melting point (137-139°c), boiling point (25723°C at 760 mmHg), and density (100 g/cm^3) can influence its bioavailability .

Result of Action

The result of the action of this compound is the formation of amides or nitriles, depending on the starting material . This transformation is significant in organic synthesis as it allows for the selective reduction control and the control of oxidation reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature and kept away from strong oxidizing agents . It’s also important to avoid dust formation and ingestion or inhalation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butyl)cyclohexanone oxime can be synthesized through the reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine hydrochloride in the presence of a base . The reaction typically involves mixing the ketone with hydroxylamine hydrochloride and a base such as sodium acetate in an aqueous or alcoholic medium. The mixture is then heated to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .

Properties

IUPAC Name

N-(4-tert-butylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOIFAFSEIOPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279133
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4701-98-8
Record name 4701-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl)cyclohexanone oxime
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl)cyclohexanone oxime
Reactant of Route 3
4-(Tert-butyl)cyclohexanone oxime
Reactant of Route 4
4-(Tert-butyl)cyclohexanone oxime
Reactant of Route 5
4-(Tert-butyl)cyclohexanone oxime
Reactant of Route 6
4-(Tert-butyl)cyclohexanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.